molecular formula C22H31NO3 B001027 Oxybutynin CAS No. 5633-20-5

Oxybutynin

Cat. No. B001027
Key on ui cas rn: 5633-20-5
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-UHFFFAOYSA-N
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Patent
US08202537B2

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:12])[CH2:4][CH3:5].Cl>O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1586 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convention oven
ADDITION
Type
ADDITION
Details
KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was again dried in a 50° C
CUSTOM
Type
CUSTOM
Details
The semi-dried granules were then milled through a 40 mesh screen
CUSTOM
Type
CUSTOM
Details
continued drying at 50° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:12])[CH2:4][CH3:5].Cl>O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1586 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convention oven
ADDITION
Type
ADDITION
Details
KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was again dried in a 50° C
CUSTOM
Type
CUSTOM
Details
The semi-dried granules were then milled through a 40 mesh screen
CUSTOM
Type
CUSTOM
Details
continued drying at 50° C. until the moisture content
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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